7-Chloro-1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
7-Chloro-1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. It is known for its broad-spectrum antibacterial activity and is used as an intermediate in the synthesis of various pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with ethyl 2,4-dichloro-5-fluorobenzoylacetate.
Cyclization: The intermediate undergoes cyclization to form the quinoline ring.
Chlorination and Fluorination: Chlorine and fluorine atoms are introduced at specific positions on the quinoline ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone derivatives.
Reduction: Reduction reactions can modify the quinoline ring structure.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols
Major Products
Oxidation Products: Quinolone derivatives with modified functional groups.
Reduction Products: Reduced quinoline compounds.
Substitution Products: Compounds with substituted halogen atoms
Scientific Research Applications
7-Chloro-1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its antibacterial properties and interactions with biological systems.
Medicine: Serves as an intermediate in the synthesis of antibiotics and other therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The antibacterial activity of 7-Chloro-1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By binding to these molecular targets, the compound disrupts DNA processes, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Norfloxacin: 1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Ciprofloxacin: 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Levofloxacin: 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Uniqueness
7-Chloro-1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct antibacterial properties. Its combination of chlorine and fluorine atoms enhances its activity against a broad spectrum of bacterial strains .
Properties
CAS No. |
75001-60-4 |
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Molecular Formula |
C12H9ClFNO3 |
Molecular Weight |
269.65 g/mol |
IUPAC Name |
7-chloro-1-ethyl-8-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H9ClFNO3/c1-2-15-5-7(12(17)18)11(16)6-3-4-8(13)9(14)10(6)15/h3-5H,2H2,1H3,(H,17,18) |
InChI Key |
ROKPIDBUBYNZNU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C(=C(C=C2)Cl)F)C(=O)O |
Origin of Product |
United States |
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